6-Aminoestradiol
Description
Structure
3D Structure
Properties
CAS No. |
104975-49-7 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-6-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H25NO2/c1-18-7-6-12-11-3-2-10(20)8-14(11)16(19)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,20-21H,4-7,9,19H2,1H3/t12-,13-,15+,16?,17+,18+/m1/s1 |
InChI Key |
NJQNPYWBIWHYJP-YDYZGFHSSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)O)N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
Synonyms |
6-aminoestradiol 6-aminoestradiol hydrochloride, (6alpha,17beta)-isomer 6-aminoestradiol, (6alpha,17beta)-isomer 6-aminoestradiol, (6beta,17beta)-isome |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 6 Aminoestradiol
Stereoselective Synthesis of 6α- and 6β-Aminoestradiol Diastereoisomers
The presence of a chiral center at the C-6 position in 6-aminoestradiol leads to the formation of two diastereoisomers, 6α-aminoestradiol and 6β-aminoestradiol. Stereoselective synthesis is essential to obtain enriched or pure forms of these isomers for specific applications, as their biological activities and interactions may differ.
Reductive Amination Approaches from 6-Oxoestradiol Precursors
Reductive amination of 6-oxoestradiol derivatives is a primary route for synthesizing this compound. This method typically involves the reaction of a 6-oxoestradiol precursor with an amine source in the presence of a reducing agent.
One approach involves the reductive amination of 6-oxo-estradiol 3,17-diacetate. This reaction, using NaCNBH4 and NH4OAc, has been shown to yield 3,17-bis(SEM)-6-aminoestradiol as a mixture of α and β isomers in a ratio of approximately 60:40. nih.govresearchgate.net
Another study utilized the reductive amination of 6-oxoestradiol protected as its bis[(2-trimethylsilylethoxy)methyl] ether (bis-SEM ether). The corresponding oxime derivative of the bis-SEM ether of 6-oxoestradiol was reduced with zinc in ethanol, yielding the bis-SEM ether of 6α-aminoestradiol with high epimeric excess (96%). nih.govlookchem.com Subsequent hydrolysis of the bis-SEM ether with HF afforded 6α-aminoestradiol in good yield. nih.gov
Amination Pathways of Estra-1,3,5(10)-triene-6-one Derivatives
Amination pathways starting from estra-1,3,5(10)-triene-6-one derivatives also provide access to this compound. As mentioned above, the amination of 3,17-Bis[(2-trimethylsilylethoxy)methoxy]-1,3,5(10)-estratriene-6-one with NaCNBH4 and NH4OAc results in a mixture of 6α- and 6β-aminoestradiol isomers. nih.govresearchgate.net
Reductive amination of the 3, 17β acetylated 6-oxo E2 compound with 6-cyanoethyloxyhexyl ammonium (B1175870) acetate (B1210297) has been reported to yield a mixture of 6α/β-N-alkylated E2 nitriles. researchgate.net
Methodologies for Stereoisomer Separation and Purity Enhancement
Obtaining pure 6α- and 6β-aminoestradiol diastereoisomers often requires separation techniques following synthesis, especially when the reaction yields a mixture.
Preparative high-performance liquid chromatography (HPLC) has been successfully employed to separate the mixture of 6α- and 6β-aminoestradiol isomers obtained from the hydrolysis of 3,17-bis(SEM)-6-aminoestradiol. nih.gov This method allows for the isolation of pure 6β-aminoestradiol in good yield. nih.gov
For 6α-aminoestradiol synthesized via the oxime reduction route, the method provides high epimeric excess initially, and the final hydrolysis step yields 6α-aminoestradiol in good purity. nih.gov The absolute stereochemistry of the 6α-amino group has been confirmed by NMR and X-ray crystallography of a derivative. nih.gov
Separation of 6α/β-N-alkylated E2 nitriles, obtained from reductive amination, can also be achieved using reversed-phase HPLC. researchgate.net
Bioconjugation and Probe Development Utilizing this compound Scaffold
The presence of the amino group at the C-6 position of this compound provides a convenient handle for conjugation to various biomolecules and labels, enabling the development of probes for diverse applications.
Synthesis of Biotinylated this compound Conjugates
Biotinylation of this compound yields probes useful for detecting and studying interactions with avidin (B1170675) or streptavidin, commonly used in affinity purification and detection systems.
Biotinylated estradiol (B170435) probes have been successfully prepared from 6β-aminoestradiol and activated biotin (B1667282) derivatives, such as biotin N-succinimidyl ester. nih.gov These conjugations typically result in good yields and high purity of the biotinylated product. nih.gov
Synthetic strategies for biotinylation at the 6α position of estradiol derivatives have also been explored, often involving protected intermediates and linkers before conjugation with biotinyl-N-hydroxysuccinimide esters. researchgate.net
Preparation of Fluorescently Tagged this compound Probes (e.g., Fluorescein and Acridinium (B8443388) Conjugates)
Fluorescently tagged this compound probes are valuable tools for fluorescence-based assays, microscopy, and flow cytometry to visualize and quantify estrogen receptor binding and cellular uptake.
Fluorescent probes have been prepared from both 6α- and 6β-aminoestradiol by conjugation with activated fluorescent dyes. For instance, 6β-aminoestradiol has been used to synthesize fluorescent probes by reaction with 5-carboxyfluorescein (B1664652) N-succinimidyl ester. nih.gov These conjugations typically yield fluorescent probes with high purity. nih.gov
6α-aminoestradiol has also been utilized for the preparation of fluorescent probes. nih.govlookchem.com Conjugation of 6α-aminoestradiol or its derivatives containing a linker at C-6 with fluorescent labels yields the desired probes. nih.gov
Chemiluminescent probes, such as those involving acridinium derivatives, have also been synthesized from 6β-aminoestradiol. nih.gov The reaction of 6β-aminoestradiol with activated acridinium compounds, such as 10-(3-sulfopropyl)-N-tosyl-N-(3-carboxypropyl)acridinium-9-carboxamide N-succinimidyl ester, yields the corresponding chemiluminescent conjugates. nih.gov
Chemical Synthesis of this compound-Derived DNA Adducts
Estrogen metabolites have been implicated in DNA damage, which is associated with the development of certain cancers, including breast, ovarian, and endometrial cancers nih.govacs.org. While 2-hydroxyestrogen quinones are known to form DNA adducts, other pathways, such as the sulfonation of 6-hydroxyestrogen, may also lead to the formation of estrogen-DNA adducts, including those derived from estradiol at the C6 position nih.govacs.org.
To investigate the biological properties of such estrogen-DNA adducts, chemical synthesis is employed to prepare modified oligodeoxynucleotides containing site-specific adducts nih.govacs.org. The synthesis of oligodeoxynucleotides containing either the 6α- or 6β-diastereoisomer of N2-(estradiol-6-yl)-2'-deoxyguanosine (dG-N2-6-E2) has been reported nih.govacs.org. This process involves the preparation of 6α- and 6β-aminoestradiol 17-acetate through the reductive amination of 6-oxo-estradiol 3,17-diacetate nih.govacs.org. Subsequently, a phosphoramidite (B1245037) derivative of the adducted deoxyguanosine is synthesized and incorporated into oligodeoxynucleotides using an automated DNA synthesizer nih.govacs.org. This methodology allows for the creation of DNA strands with a precisely located estrogen-derived adduct, facilitating research into their biological effects, such as their interaction with DNA polymerases and their potential to induce mutations nih.govacs.orgresearchgate.net.
Research findings indicate that these this compound-derived DNA adducts can impact translesion synthesis catalyzed by human DNA polymerases, such as pol eta and pol kappa researchgate.net. Studies using site-specifically modified oligodeoxynucleotides as templates have shown that these polymerases can bypass the adducts, with varying efficiency and fidelity depending on the specific polymerase and the stereochemistry of the adduct (6α or 6β) researchgate.net. This research provides insights into how these adducts might contribute to the mutagenic properties associated with estrogens researchgate.net.
Molecular Interactions and Estrogen Receptor Pharmacology of 6 Aminoestradiol
Quantitative Characterization of Estrogen Receptor Binding Affinities
Quantitative characterization of estrogen receptor binding affinities is typically determined using competition assays. researchgate.netnih.gov These assays involve a fixed concentration of a labeled ligand, such as tritiated estradiol (B170435) or a fluorescent estrogen derivative, and varying concentrations of the unlabeled competitor compound, like 6-aminoestradiol, competing for binding to the receptor. researchgate.netnih.gov The extent to which the unlabeled competitor displaces the labeled ligand indicates its binding affinity. researchgate.net
While specific quantitative binding affinity data (e.g., IC50 or Ki values) for this compound across different ER subtypes were not explicitly detailed in the provided search results, related studies on other estradiol derivatives and aminoestradiols offer insights into how structural modifications can influence binding. For instance, 17β-aminoestradiol (a different amino-substituted estradiol) binds with low relative affinity to both ERα and ERβ compared to estradiol. wikipedia.org Its EC50 for ERα activation was significantly higher than that of estradiol, indicating profoundly reduced estrogenic potency. wikipedia.org Studies on other substituted estradiols, including those with modifications at the 6, 11, or 17 positions, have shown varying effects on binding affinity, suggesting that the position and nature of the substituent play a crucial role. nih.govnih.govnih.gov
Differential Agonist and Antagonist Activities on Estrogen Receptors
This compound has been shown to exhibit both agonist and antagonist activities towards estrogen receptors. ontosight.ai This dual nature makes it a valuable tool for investigating the complex biology of ERs. ontosight.ai The specific activity (agonist or antagonist) can depend on factors such as the cellular context and the specific ER subtype involved. ontosight.ai
The agonist or antagonist effect of a ligand is significantly influenced by its interaction with the helix 12 domain of the estrogen receptor, which is crucial for interactions with coactivator and corepressor proteins. wikipedia.org Different ligands can induce distinct conformational states in the ER, leading to differential recruitment of these coregulatory proteins and consequently affecting transcriptional activity. nih.govnih.gov For example, studies with the mixed antiestrogen (B12405530) 4-hydroxytamoxifen (B85900) have demonstrated that the relative expression levels of coactivators (like SRC-1) and corepressors (like SMRT) can modulate its agonist or antagonist activity in a cell- and promoter-specific manner. nih.gov While specific details on how this compound differentially recruits coregulators were not found, its ability to act as both an agonist and antagonist suggests it likely influences ER conformation and coregulator interactions.
Subtype-Selective Interactions with Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)
Estrogen receptors exist as two main subtypes, ERα and ERβ, encoded by distinct genes (ESR1 and ESR2, respectively). wikipedia.orgthermofisher.com These subtypes exhibit differences in tissue distribution and ligand preferences. wikipedia.orgnih.gov While estradiol binds equally well to both ERα and ERβ, other ligands can show differential binding affinity and activity towards these subtypes. wikipedia.orgpsu.edu
17β-Aminoestradiol, an analog of estradiol, binds with low relative affinity to both ERα and ERβ. wikipedia.org Its estrogenic activity is largely mediated through ERβ, with a lesser effect through ERα. wikipedia.org This suggests that amino substitution on the estradiol scaffold, even at a different position (C17 vs C6), can lead to subtype-selective functional outcomes. While direct binding selectivity data for this compound between ERα and ERβ were not explicitly provided, the general principle of differential subtype interaction based on ligand structure is well-established for estrogen receptor ligands. wikipedia.orgpsu.edu The ligand-binding domains of ERα and ERβ share significant homology (54%), but subtle differences can lead to varied binding preferences and downstream effects. mdpi.com
Structure-Activity Relationship (SAR) Elucidations of this compound and Its Derivatives
Structure-Activity Relationship (SAR) studies aim to identify the relationship between the chemical structure of a molecule and its biological activity. louisville.edu For estrogen receptor ligands, SAR analysis helps understand which structural features are responsible for binding affinity, agonist/antagonist activity, and subtype selectivity. louisville.edu
The introduction of an amino group at the C6 position of estradiol in this compound represents a structural modification that influences its interaction with ERs. ontosight.ai Studies on other substituted estradiols provide context for the potential impact of modifications at this position. For instance, insertion of a hydroxyl group at carbon number six, seven, or eleven of estradiol has been reported to reduce estrogenic activity. youtube.com The synthesis of 6-alpha-aminoestradiol and its derivatives, including fluorescent probes and conjugates with linkers at C6, has been reported, indicating that modifications at this position are synthetically feasible and can be used to create molecules with altered properties. nih.govdntb.gov.uagoogle.com The SAR of organometallic steroidal compounds, including aminoestradiol-platinum conjugates, has also been explored. mcours.net These studies collectively highlight that modifications on the estradiol core, including at the C6 position, can significantly impact the resulting compound's interaction with estrogen receptors.
Computational and Molecular Dynamics Studies of Ligand-Receptor Complexes
Computational and molecular dynamics studies are valuable tools for understanding the detailed interactions between ligands and estrogen receptors at the molecular level. These methods can provide insights into binding poses, conformational changes upon ligand binding, and the dynamics of the ligand-receptor complex. nih.govgoogle.com
While specific computational or molecular dynamics studies focused solely on this compound were not prominently featured in the search results, the application of these techniques to estrogen receptor-ligand interactions is well-documented. Docking studies, for example, have been used to predict the relative binding affinity and orientation of estradiol and other compounds within the ER binding pocket. researchgate.net These studies have revealed the importance of specific amino acid residues in the ligand-binding domain and the role of water molecules in mediating interactions. researchgate.net Computational approaches are also employed in SAR modeling to predict activity based on chemical structure. louisville.edu The application of these methods to this compound would likely involve simulating its binding to both ERα and ERβ to understand its preferred binding pose, the stability of the complex, and how the C6 amino group interacts with residues in the binding pocket, potentially explaining its observed binding affinity and functional profile.
Development and Application of 6-Substituted Estradiol Affinity Labeling Reagents
Affinity labeling reagents are compounds that covalently bind to their target protein, allowing for the identification and study of binding sites. ebi.ac.uk These reagents typically consist of a targeting moiety that directs the compound to the binding site and a reactive group that forms a covalent bond with a nearby amino acid residue. ebi.ac.uk Estradiol derivatives with reactive groups have been developed as affinity labels for estrogen receptors. nih.govnih.govnih.gov
Investigational Preclinical Biological Activities and Mechanistic Insights of 6 Aminoestradiol
Modulation of Estrogen Receptor-Mediated Gene Expression in Cellular Systems
Estrogen receptors (ERs), primarily ERα and ERβ, are nuclear hormone receptors that act as transcription factors, regulating gene expression upon binding to estrogenic ligands like 17β-estradiol (E2). nih.gov This regulation involves receptor dimerization, phosphorylation, and translocation to the nucleus, where the ER complex binds to estrogen response elements (EREs) in the promoter regions of target genes. jci.org This process mediates the transcription of numerous genes involved in cellular growth, differentiation, and survival. nih.govmdpi.com
Research indicates that 6-aminoestradiol exhibits profoundly reduced estrogenic potency compared to estradiol (B170435) in activating ERα. wikipedia.org Its activity is greatly mediated through ERβ and to a lesser extent through ERα. wikipedia.org The distinct binding affinities and activation profiles for ERα and ERβ suggest that this compound may modulate ER-mediated gene expression in a manner different from estradiol, potentially leading to selective effects on downstream gene targets. The ERα/ERβ cellular ratio plays a key role in regulating E2 activity in various cell types, including human breast cancer cells. mdpi.com Understanding how this compound influences this balance and the subsequent gene expression profiles is crucial for elucidating its biological effects.
In Vitro Effects on Cellular Proliferation in Hormone-Responsive Models
In vitro studies utilizing hormone-responsive cell lines, such as MCF-7 human breast cancer cells, are commonly used to investigate the effects of compounds on cellular proliferation. nih.govnih.govnih.gov These models are sensitive to estrogenic stimulation, with estradiol typically promoting cell growth. nih.gov The responsiveness of these cells can be influenced by factors such as the presence or absence of estrogens in the culture medium and the expression levels of ERs. nih.gov
Research on aminoestrogens, including analogs of estradiol, has shown they can influence the proliferation of hormone-responsive cells. For instance, studies have indicated that certain aminoestrogens can increase the proliferation of MCF-7 cells, with their proliferative effect being primarily mediated through ERα. researchgate.net The relative proliferative effect and potency of these aminoestrogens can be compared to that of estradiol in these in vitro systems. researchgate.net The specific in vitro effects of this compound on cellular proliferation in various hormone-responsive models would require specific studies focused on this compound.
Investigational Roles in Hormone-Dependent Cancer Research (e.g., Breast Cancer Models)
Hormone-dependent cancers, particularly estrogen receptor-positive breast cancer, rely on estrogen signaling for growth and progression. mdpi.com Preclinical models, including cell lines and animal models (such as xenografts and genetically engineered models), are invaluable tools for studying the mechanisms of these cancers and evaluating potential therapeutic agents. nih.govnih.gov ER-positive breast cancer cell lines like MCF-7 and T47D are frequently used to assess the effects of compounds on cancer cell growth and survival. jci.org
Given its structural similarity to estradiol and its interaction with estrogen receptors, this compound has been investigated for its potential roles in hormone-dependent cancer research. While specific detailed findings on this compound in this context were not extensively found in the provided search results, the general approach in this area involves evaluating the compound's ability to modulate cancer cell proliferation, survival, and gene expression in relevant preclinical models. nih.govnih.govnih.gov The effectiveness of endocrine therapies targeting estrogen signaling, such as aromatase inhibitors and selective estrogen receptor modulators (SERMs), highlights the importance of compounds that can interfere with this pathway in hormone-dependent cancers. mdpi.cominnovareacademics.innih.gov
Potential Applications in Research for Estrogen-Related Disorders
Estrogen plays a crucial role in various physiological processes, and dysregulation of estrogen signaling is implicated in a range of disorders beyond hormone-dependent cancers. These include conditions affecting the reproductive system, bone health, the cardiovascular system, and the central nervous system. frontiersin.orgnih.gov Research into estrogen-related disorders often involves investigating compounds that can modulate ER activity or estrogen metabolism. frontiersin.orgmdpi.com
While direct information on this compound's specific potential applications in the research of estrogen-related disorders was not prominently featured in the search results, its classification as a steroidal estrogen analog and its interaction with estrogen receptors suggest it could be a subject of investigation in this broader area. nih.gov For example, studies on other estrogenic compounds have explored their effects on neuroprotection, cognitive function, and cardiovascular health in preclinical models. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net The unique ER binding profile of this compound, particularly its greater mediation through ERβ, might offer distinct research avenues compared to compounds that primarily target ERα. wikipedia.org
Biological Consequences of Estrogen-DNA Adduct Formation from this compound
Estrogen metabolism can lead to the formation of reactive intermediates, such as catechol estrogen quinones, which can interact with DNA to form adducts. rarediseasesjournal.comresearchgate.netpsu.edubslonline.org These estrogen-DNA adducts, particularly depurinating adducts, can lead to mutations and are implicated in the initiation of certain cancers, including breast cancer. rarediseasesjournal.comresearchgate.netpsu.edubslonline.orgnih.gov The formation of these adducts is considered a critical factor in estrogen-mediated carcinogenesis. rarediseasesjournal.comnih.gov
The biological consequences of estrogen-DNA adduct formation from this compound would depend on its metabolic fate and whether it is converted into reactive species capable of forming DNA adducts. Studies on estrogen metabolism and DNA adduct formation have primarily focused on the hydroxylation of estradiol at the C2 and C4 positions, leading to catechol estrogens. researchgate.netbslonline.org The subsequent oxidation of these catechols to quinones is a key step in the formation of depurinating DNA adducts. rarediseasesjournal.comresearchgate.netpsu.edubslonline.org The introduction of an amine group at the C6 position in this compound could potentially influence its metabolic pathways and the formation of such reactive intermediates. Investigating the metabolic profile of this compound and its potential to form DNA adducts would be essential to understand this aspect of its biological consequences.
Advanced Analytical and Structural Elucidation Techniques for 6 Aminoestradiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex steroids like 6-Aminoestradiol. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework and to determine the stereochemistry of the molecule.
In the synthesis of 6-α-aminoestradiol, NMR spectroscopy was crucial in establishing the absolute stereochemistry of the newly introduced amino group at the C-6 position. nih.gov The stereoselective reduction of a 6-oxoestradiol derivative yields predominantly the 6-α-amino epimer, a fact that is confirmed through detailed NMR analysis. nih.gov The spatial arrangement of the amino group influences the chemical shifts and coupling constants of neighboring protons, particularly those at C-6, C-7, and C-8. By analyzing these parameters, often with the aid of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), the axial or equatorial orientation of the amino group can be definitively assigned.
While the specific ¹H and ¹³C chemical shifts for this compound are not widely available in public databases, a general understanding of the steroid nucleus allows for the prediction of spectral regions for different protons and carbons. The table below illustrates the expected chemical shift ranges for key nuclei in a 6-substituted estradiol (B170435) derivative, based on known data for similar steroid structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Positions in this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C-1 | ~7.1-7.3 | ~112-116 | Aromatic proton on the A-ring. |
| C-3 | - | ~153-157 | Phenolic carbon, deshielded by the hydroxyl group. |
| C-4 | ~6.5-6.7 | ~115-118 | Aromatic proton on the A-ring. |
| C-6 | ~3.0-3.5 | ~50-55 | Methine proton adjacent to the amino group; chemical shift is highly dependent on the stereochemistry. |
| C-17 | ~3.5-3.8 | ~80-85 | Methine proton adjacent to the hydroxyl group. |
Note: The actual chemical shifts can vary depending on the solvent and the specific stereoisomer.
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and molecular conformation. wikipedia.org For novel synthetic compounds like this compound, this technique is invaluable for confirming the outcome of stereoselective reactions.
The crystallographic data for the 4-bromobenzamide (B181206) derivative of 6-α-aminoestradiol would include the following parameters, although the specific data file is not publicly available.
Table 2: Typical Crystallographic Data Parameters for a this compound Derivative
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., orthorhombic, monoclinic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |
| Z | The number of molecules in the unit cell. |
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of synthetic compounds. lcms.cz For this compound, reversed-phase HPLC is a common method, where the steroid is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution.
The purity of synthesized this compound can be determined by analyzing the chromatogram for the presence of a single major peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often exceeding 99% for well-purified samples. nih.gov The retention time of this compound is influenced by its polarity, which is affected by the presence of the amino and hydroxyl groups.
Specific HPLC conditions for the analysis of this compound are not detailed in readily available literature, but a typical method for estradiol derivatives would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Table 3: Representative HPLC Conditions for the Analysis of Estradiol Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Retention Time | Dependent on the specific mobile phase composition and the polarity of the analyte. |
Mass Spectrometry (MS) Applications in Compound Identification and Characterization
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule.
The high-resolution mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight, confirming its elemental formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can provide further confirmation of the identity of this compound. Key fragment ions would likely arise from the cleavage of the steroid rings and the loss of the amino group.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 288.1964 | Protonated molecular ion of this compound (C₁₈H₂₅NO₂). |
| [M-NH₂]⁺ | 272.1909 | Fragment resulting from the loss of the amino group. |
Note: The m/z values are calculated for the monoisotopic mass.
Q & A
Q. What interdisciplinary approaches are needed to evaluate this compound’s therapeutic potential in hormone-dependent cancers?
- Methodological Answer : Collaborate across pharmacology, oncology, and molecular biology to design multi-omics studies. Combine transcriptomic profiling (RNA-seq) with proteomic analyses to map signaling pathways. Validate findings using patient-derived xenograft (PDX) models and correlate results with clinical databases (e.g., TCGA). Prioritize hypothesis-driven over exploratory analyses to maintain rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
